2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a phenyl group and an acetic acid moiety. This compound is primarily utilized in medicinal chemistry, particularly in the development of targeted protein degradation technologies.
This compound can be classified as a piperidine derivative and is recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl group serves as a protective group for amines, facilitating further chemical modifications without affecting the amine functionality. The compound has been highlighted in patent literature for its utility in synthesizing other biologically active molecules, including potential therapeutics for central nervous system disorders .
The synthesis of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves several key steps:
The molecular weight of this compound is approximately 294.35 g/mol.
The compound participates in various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for modifying the compound into more complex structures or for synthesizing derivatives with enhanced biological activity .
The mechanism of action of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid primarily revolves around its role as a pharmacophore in drug design. It acts by modulating biological targets through interactions at receptor sites, particularly in central nervous system pathways. The presence of the piperidine ring enhances binding affinity due to its conformational flexibility, while the tert-butoxycarbonyl group allows for further modifications that can increase potency and selectivity against specific targets .
Relevant data from spectral analysis (NMR, MS) confirm its structure and purity during synthesis .
The primary applications of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid include:
Piperidine scaffolds have emerged as privileged structural motifs in medicinal chemistry, particularly within the field of targeted protein degradation. Their integration into Proteolysis Targeting Chimeras (PROTACs) represents a strategic evolution from early linker designs dominated by linear alkyl chains and polyethylene glycol (PEG) systems. Initial PROTAC constructs, developed in the early 2000s, primarily utilized flexible aliphatic or PEG-based linkers to connect E3 ubiquitin ligase ligands with protein-of-interest warheads. While these flexible linkers enabled proof-of-concept ternary complex formation, they suffered from significant limitations, including poor cellular permeability, metabolic instability, and unpredictable conformational behavior leading to suboptimal degradation efficiency [1] [2].
The incorporation of piperidine rings marked a pivotal advancement in linker technology. As saturated nitrogen heterocycles, piperidines introduced controlled rigidity while retaining sufficient rotational freedom to accommodate protein-protein interactions within ternary complexes. Seminal work by Crews, Ciulli, and others demonstrated that piperidine-containing linkers could enhance PROTAC bioavailability and degradation potency by reducing the entropic penalty associated with ternary complex formation. The 4-aryl piperidine motif, in particular, emerged as a versatile scaffold due to its synthetic tractability and spatial orientation capabilities. The prototypical structure 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid embodies this design philosophy, featuring a piperidine core substituted at the 4-position with an aryl-acetic acid moiety that facilitates conjugation chemistry [2] [3].
Table 1: Evolution of PROTAC Linker Designs
Generation | Linker Type | Representative Examples | Key Limitations |
---|---|---|---|
First (2000-2010) | Flexible alkyl/PEG chains | Protac-1, ARV-825 | Poor membrane permeability, metabolic instability (O-dealkylation), hemolytic potential |
Second (2010-2018) | Rigid aromatics/alkynes | BET degraders with pyridine linkers | Reduced ternary complex adaptability, solubility challenges |
Current (2018-present) | Semi-rigid heterocycles | Piperidine/piperazine-based PROTACs | Optimized balance of rigidity-flexibility; enhanced degradation efficiency |
The molecular architecture of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid epitomizes the concept of "semi-flexibility" critical for efficient PROTAC function. The piperidine ring establishes a defined spatial relationship between the aryl spacer and the carboxylic acid tether while permitting constrained rotational adjustments during ternary complex assembly. This semi-rigid character addresses a fundamental challenge in PROTAC optimization: the linker must be sufficiently flexible to accommodate the variable distance between E3 ligase and target protein binding pockets, yet rigid enough to pre-organize the PROTAC into a conformation favorable for productive ternary complex formation [1] [5].
Biophysical and computational studies reveal that piperidine-based linkers like this compound exhibit "chameleonic" properties—adapting their solvation state in different microenvironments to balance cell permeability and aqueous solubility. Molecular dynamics simulations demonstrate that the piperidine-aryl-acetic acid architecture maintains an optimal polar surface area (typically 90-110 Ų) and calculated partition coefficient (clogP ~2.5-3.5), parameters closely associated with enhanced cellular uptake compared to excessively polar PEG linkers. Furthermore, the tetrahedral geometry at the piperidine 4-position restricts conformational freedom more effectively than linear chains, reducing the entropic penalty upon binding and stabilizing the productive orientation of the PROTAC ternary complex [3] [5].
The acetic acid functionality provides critical versatility for synthetic conjugation. As demonstrated in the synthesis of clinical candidates like ARV-110, carboxymethyl groups enable efficient amide coupling with amine-bearing warheads and E3 ligands under mild conditions, preserving stereochemical integrity. This contrasts with terminal alkyne or azide groups used in triazole-based linkers, which require copper-catalyzed click chemistry with potential metal contamination concerns for therapeutic development [2] [3].
Table 2: Physicochemical Properties of PROTAC Linker Classes
Linker Characteristic | Alkyl/PEG Linkers | Rigid Aromatic Linkers | 4-Aryl Piperidine Linkers |
---|---|---|---|
Conformational Flexibility | High (>8 rotatable bonds) | Low (<3 rotatable bonds) | Moderate (4-6 rotatable bonds) |
Polar Surface Area | High (PEG: >150 Ų) | Low-moderate (80-100 Ų) | Moderate (90-110 Ų) |
Membrane Permeability | Poor (PEG-dominated) | Variable (often good) | Optimized (chameleonic behavior) |
Metabolic Stability | Low (O-dealkylation susceptibility) | High | High (resistance to P450 oxidation) |
Synthetic Modularity | Moderate | Low | High (diverse conjugation sites) |
The specific structural configuration of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid confers distinctive advantages over other heterocyclic linkers. The equatorial orientation of the 4-aryl substituent positions the phenylacetic acid moiety for ideal vector alignment with protein binding surfaces, while the tert-butoxycarbonyl group provides both steric protection of the piperidine nitrogen and a handle for deprotection during sequential PROTAC assembly. This design achieves superior control over linker length (approximately 10-12 Å from piperidine nitrogen to carboxylic acid) and angular presentation compared to triazole or piperazine-based alternatives [2] [6].
Structure-activity relationship studies across diverse PROTAC targets reveal that 4-aryl piperidine linkers consistently enhance degradation efficiency (DC50 values) and maximal degradation (Dmax) compared to linear analogs. For instance, in BRD4 degraders, piperidine-linked compounds demonstrated 5-20-fold improvements in DC50 over PEG-based counterparts while maintaining >85% degradation at optimal concentrations. This enhancement stems from favorable hydrophobic interactions between the piperidine-aryl system and protein surfaces adjacent to binding pockets, as evidenced in ternary complex crystal structures. Additionally, the electron-rich piperidine nitrogen can engage in weak hydrogen bonding or cation-π interactions that stabilize the productive complex geometry [1] [3].
The synthetic versatility of this scaffold facilitates rapid PROTAC optimization. The tert-butoxycarbonyl group serves as a protective strategy during synthesis, allowing orthogonal functionalization of the acetic acid group before deprotection to reveal the secondary amine for E3 ligand conjugation. This modularity enables efficient exploration of structure-activity relationships through variations in either warhead attachment or E3 ligand connection points. Recent computational approaches leverage this predictability, with in silico docking studies accurately forecasting ternary complex stability for PROTACs incorporating this linker scaffold [3] [6].
Table 3: Structure-Activity Relationships of Piperidine Linker Modifications
Structural Feature | Modification | Impact on PROTAC Properties | Rationale |
---|---|---|---|
Piperidine Nitrogen | Tert-butoxycarbonyl protection | Enhanced solubility and synthetic handling | Reduces basicity; prevents unwanted interactions during synthesis |
Deprotection to secondary amine | Enables E3 ligand conjugation | Provides coupling site for carboxylic acid-containing E3 ligands | |
Aryl Spacer | Para-substituted phenyl | Optimal length for VHL/CRBN-based PROTACs | Positions warhead at ideal distance from E3 binding surface |
Meta-substituted phenyl | Alternative geometry for specific targets | Adjusts vector angle for complex formation | |
Acetic Acid Tether | Free carboxylic acid | Facilitates amide coupling to warheads | Enables efficient conjugation to amine-containing target binders |
Methyl ester (prodrug form) | Improved oral bioavailability | Enhances absorption through passive diffusion |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7